Methyl 2-(methylthio)pyrimidine-5-carboxylate is an organic compound with the formula C7H8N2O2S. It can be synthesized through various methods, including the reaction of methyl α-cyanoacetate with 2-amino-3-mercaptopyridine []. Studies have also reported its synthesis using other starting materials like N-methyl-2-thiocyanopyrimidine-5-carboxylic acid [].
One study investigated the anti-microbial activity of structurally similar pyrimidine derivatives, but Methyl 2-(Methylthio)pyrimidine-5-carboxylate was not specifically tested []. Further research is needed to determine the potential biological activities of this compound.
Methyl 2-(Methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 184.22 g/mol. This compound features a pyrimidine ring substituted with a methylthio group at the second position and a carboxylate group at the fifth position. It appears as a yellow-orange solid and has a melting point ranging from 96 to 97 °C. Methyl 2-(Methylthio)pyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pyrimidine-based molecules, which are significant in medicinal chemistry and agricultural applications .
Due to the limited research on MMTP, its specific mechanism of action remains unknown. However, pyrimidine derivatives can exhibit various biological activities depending on their structure. Some pyrimidines serve as substrates for enzymes involved in metabolic pathways, while others can interact with receptors or act as antagonists in specific biological processes [].
Several methods exist for synthesizing methyl 2-(Methylthio)pyrimidine-5-carboxylate:
Methyl 2-(Methylthio)pyrimidine-5-carboxylate is primarily used in:
Interaction studies involving methyl 2-(Methylthio)pyrimidine-5-carboxylate focus on its reactivity with biological molecules and other chemical species. Notably, its ability to form complexes with metal ions has been explored, which may enhance its efficacy in biological systems or catalysis. Additionally, its interactions with enzymes or receptors are areas of ongoing research aimed at elucidating its potential therapeutic roles .
Several compounds share structural similarities with methyl 2-(Methylthio)pyrimidine-5-carboxylate. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
Ethyl 2-(Methylthio)pyrimidine-5-carboxylate | 0.97 | Ethyl group instead of methyl; different solubility properties |
Ethyl 4-amino-2-(Methylthio)pyrimidin-5-carboxylate | 0.85 | Contains an amino group which may enhance biological activity |
Ethyl 4-(Methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | 0.83 | Methylamino group alters reactivity and potential applications |
Ethyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate | 0.81 | Sulfonyl group introduces different electronic properties |
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 0.88 | Hydroxy group may influence solubility and biological interactions |
Methyl 2-(Methylthio)pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which affects its reactivity and potential applications compared to these similar compounds .
Irritant